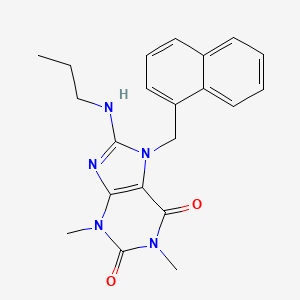
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, an isothiocyanate group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α-haloketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Isothiocyanate Group Addition: The isothiocyanate group is typically introduced by reacting the intermediate compound with thiophosgene or a similar reagent under controlled conditions.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like nitronium ion, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenyl)-2-isothiocyanatothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 4-(4-bromophenyl)-2-isothiocyanatothiophene-3-carboxylate: Contains a bromine atom, potentially leading to different electronic properties and reactivity.
Ethyl 4-(4-methylphenyl)-2-isothiocyanatothiophene-3-carboxylate: The presence of a methyl group instead of a halogen can significantly alter the compound’s lipophilicity and biological interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C14H10FNO2S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C14H10FNO2S2/c1-2-18-14(17)12-11(7-20-13(12)16-8-19)9-3-5-10(15)6-4-9/h3-7H,2H2,1H3 |
Clave InChI |
JGMQELSXOCBJAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)


![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)



![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)
